molecular formula C19H18N2O3 B5913851 N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

Cat. No.: B5913851
M. Wt: 322.4 g/mol
InChI Key: NKNDSSKIUXUHPK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is a synthetic organic compound with a molecular weight of 322.358 g/mol and the chemical formula C19H18N2O3 . This molecule features a multi-ring system, incorporating both quinoline and phenylacetamide motifs, which are of significant interest in medicinal chemistry research . Compounds with similar structural frameworks, particularly those combining acetamide groups with heterocyclic systems, have been investigated as potential inhibitors of carbonic anhydrase isoforms (CA I, II, IX, and XII) . The inhibition of these enzymes, especially the tumor-associated hCA IX and XII, is a prominent area of study in cancer research, as they play a key role in tumor progression and survival . The presence of the 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl group suggests potential for metal-binding interactions, which could be relevant for its mechanism of action in enzymatic studies . With a calculated logP of 3.10 and a polar surface area of 82.19 Ų, this compound possesses physicochemical properties that influence its solubility and permeability, making it a valuable candidate for structure-activity relationship (SAR) studies and lead optimization in drug discovery . Compound Data: • CAS Registry Number: Information not located in search results • Molecular Formula: C19H18N2O3 • Molecular Weight: 322.358 g/mol • SMILES: Cc1ccc(NC(=O)CC2=C(O)c3ccccc3NC2=O)c(C)c1 • InChIKey: NKNDSSKIUXUHPK-UHFFFAOYSA-N • LogP: 3.1047 • Rotatable Bonds: 4 This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-7-8-15(12(2)9-11)20-17(22)10-14-18(23)13-5-3-4-6-16(13)21-19(14)24/h3-9H,10H2,1-2H3,(H,20,22)(H2,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNDSSKIUXUHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322480
Record name N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302800-85-7
Record name N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Analogs with Modified Aromatic Substituents

Compound 15 (N-(3-pyridylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide)

  • Structural Difference : Replacement of 2,4-dimethylphenyl with a 3-pyridylmethyl group.
  • Impact : The pyridylmethyl substitution reduces analgesic efficacy compared to the dimethylphenyl variant, highlighting the importance of aromatic substituent hydrophobicity in activity retention .

N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

  • Structural Difference: Quinoxaline core (two nitrogen atoms) replaces the quinolinyl group; ethoxyphenyl replaces dimethylphenyl.

Heterocycle-Modified Analogs

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Structural Difference: Morpholinone ring replaces quinolinone; isopropylphenyl substituent.
  • Acetyl and isopropyl groups may modulate solubility and steric interactions .

Agrochemical and Anesthetic Derivatives

Pretilachlor and Alachlor

  • Structural Difference : Chloro-substituted acetamides with diethylphenyl or methoxymethyl groups.
  • Impact : These compounds exhibit herbicidal activity, emphasizing how electron-withdrawing substituents (e.g., Cl) shift applications from pharmaceuticals to agrochemicals .

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

  • Structural Difference: Diethylamino group replaces the quinolinyl-acetamide chain.
  • Impact: The basic amino group enhances water solubility, making this compound suitable for local anesthetic applications (e.g., lidocaine analogs) .

Coupling Products with Sulfamoyl/Cyano Groups

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

  • Structural Difference: Cyano and sulfamoyl groups replace the quinolinyl and dimethylphenyl moieties.
  • Impact: The electron-deficient cyano group and polar sulfamoyl substituent favor applications in dye or enzyme-targeting chemistry rather than analgesia .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide?

  • Methodology : Synthesis typically involves multi-step routes, including condensation of substituted quinoline derivatives with acetamide precursors. Key steps include:

  • Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
  • Acetamide coupling : Reaction of the quinoline intermediate with chloroacetyl chloride, followed by substitution with 2,4-dimethylaniline.
  • Purification : Column chromatography (silica gel) and recrystallization (e.g., ethyl acetate/hexane) are essential for isolating high-purity products .
    • Critical factors : Reaction temperature (60–100°C), solvent polarity (DMF or dichloromethane), and catalyst selection (e.g., Na₂CO₃ for deprotonation) significantly impact yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at 2,4-positions on phenyl, hydroxyquinoline protons) .
  • Mass spectrometry (ESI/APCI+) : Validates molecular weight (e.g., observed [M+H]⁺ peaks) .
    • Purity assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from synthetic byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Approach :

  • Substituent variation : Modify the phenyl (e.g., electron-withdrawing Cl or electron-donating OCH₃) or quinoline moieties (e.g., 4-hydroxy vs. 4-methoxy) to assess effects on bioactivity .
  • Bioassays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
    • Key finding : Analogs with a methylene bridge between quinoline and acetamide (e.g., N-(3-pyridylmethyl)-2-(4-hydroxy-2-oxoquinolinyl)acetamide) show reduced analgesic activity, highlighting the sensitivity of the pharmacophore to structural perturbations .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Troubleshooting :

  • Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (via X-ray crystallography or CD spectroscopy) .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
    • Validation : Cross-validate results using orthogonal assays (e.g., cell viability vs. target enzyme inhibition) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methods :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., COX-2 or β-amyloid) .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
    • Outcome : Simulations of the acetamide-quinoline scaffold reveal hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2), informing rational substitutions .

Key Challenges and Future Directions

  • Crystallography : Utilize SHELXL for high-resolution structural refinement, particularly to resolve disorder in the 2,4-dimethylphenyl group .
  • Toxicity profiling : Conduct Ames tests and hepatocyte assays to evaluate genotoxicity and metabolic stability .

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